Product packaging for D-Leu-Ser-Thr-Arg p-nitroanilide(Cat. No.:CAS No. 108321-44-4)

D-Leu-Ser-Thr-Arg p-nitroanilide

Cat. No.: B035263
CAS No.: 108321-44-4
M. Wt: 595.6 g/mol
InChI Key: QTQDIOGTLZJSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leu-Ser-Thr-Arg p-nitroanilide is a synthetic, chromogenic peptide substrate designed for the in vitro study of serine protease activity. Compounds of this class are widely used in enzymology and biochemical research to characterize protease kinetics, identify inhibitory compounds, and determine enzymatic specificity. Mechanism of Action: This substrate is cleaved by specific proteases at the C-terminal side of the arginine (Arg) residue. The cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be quantified by spectrophotometry at 405 nm. The rate of increase in absorbance is directly proportional to the enzymatic activity, providing a robust and continuous assay method. Research Applications & Value: • Protease Profiling: Useful for investigating the substrate specificity and catalytic efficiency of trypsin-like serine proteases, which preferentially cleave after arginine or lysine residues . The presence of a D-amino acid (D-Leu) at the N-terminus can confer resistance to cleavage by nonspecific aminopeptidases, enhancing the assay's specificity for the target endoprotease. • Enzyme Characterization: The sequence, particularly the P1 arginine and the surrounding -Ser-Thr- motif, may be tailored for studying specific proteases involved in coagulation, complement activation, or other physiological processes . Researchers can utilize this substrate to determine kinetic parameters like K m and V max . • Inhibitor Screening: Ideal for high-throughput screening of potential protease inhibitors in drug discovery and diagnostic development, as the colorimetric readout is easily adaptable to automated platforms. Note: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41N9O8 B035263 D-Leu-Ser-Thr-Arg p-nitroanilide CAS No. 108321-44-4

Properties

CAS No.

108321-44-4

Molecular Formula

C25H41N9O8

Molecular Weight

595.6 g/mol

IUPAC Name

2-amino-N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)

InChI Key

QTQDIOGTLZJSHD-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

sequence

LSXR

Synonyms

D-LEU-SER-THR-ARG P-NITROANILIDE

Origin of Product

United States

D Leu Ser Thr Arg P Nitroanilide: Design, Synthesis, and Structural Features for Enzymatic Utility

Molecular Architecture and Functional Implications of D-Leu-Ser-Thr-Arg p-nitroanilide

The efficacy of this compound as an enzymatic substrate is a direct result of its carefully planned molecular structure. Each component of the peptide has a specific role, from dictating enzyme specificity to providing a measurable signal upon cleavage.

Structural Role of D-Amino Acids in Peptide Substrate Design (e.g., D-Leucine)

The conformational properties of D-amino acids are distinct from their L-counterparts. While L-residues generally favor negative φ (phi) torsion angles in a Ramachandran plot, D-residues prefer positive φ values. psu.eduresearchgate.net This fundamental difference in stereochemistry allows for the design of peptides with unique secondary structures, such as specific types of β-turns, that can be critical for precise enzyme recognition. psu.eduresearchgate.net

Chromogenic Functionality of the p-nitroanilide Moiety

The p-nitroanilide (pNA) group attached to the C-terminus of the arginine residue is the key to the substrate's utility in colorimetric assays. nih.govsiriusgenomics.com In its intact peptide form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between arginine and the pNA group, free p-nitroaniline is released. ontosight.aisigmaaldrich.com This liberated p-nitroaniline has a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405-410 nm. nih.govsigmaaldrich.com

The intensity of the yellow color is directly proportional to the amount of p-nitroaniline released, which in turn corresponds to the activity of the enzyme. ontosight.ai This allows for a continuous and quantitative measurement of enzyme kinetics. sigmaaldrich.com The use of pNA as a chromogenic reporter is a well-established technique in biochemistry for assaying the activity of a wide range of proteases. ontosight.aioup.com

Chemical Synthesis Methodologies for this compound and Peptide Analogues

The synthesis of peptide-p-nitroanilides like this compound requires specialized chemical strategies to overcome challenges associated with the low nucleophilicity of the p-nitroaniline amino group. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient method for synthesizing peptides. nih.gov In the context of peptide-p-nitroanilides, a common approach involves attaching a modified p-nitroaniline analog to a solid support resin. nih.govnih.gov For instance, 5-amino-2-nitrobenzoic acid (Anb5,2) can be used as a surrogate for p-nitroaniline and coupled to a Wang or Rink Amide resin. nih.gov

Once the pNA analog is anchored to the resin, the peptide chain (D-Leu-Ser-Thr-Arg) is assembled in a stepwise manner using Fmoc (Fluorenylmethyloxycarbonyl) chemistry. nih.gov This involves the sequential addition of protected amino acids, with the Fmoc protecting group being removed at each step to allow for the next coupling reaction. After the full peptide sequence is assembled, the final product is cleaved from the resin and purified. This method circumvents the difficulties of coupling p-nitroaniline in the solution phase. nih.gov

Strategic Modifications for Enhanced Substrate Properties

Further enhancements to the properties of peptide substrates can be achieved through strategic modifications. These modifications aim to improve factors such as solubility, enzyme specificity, and resistance to non-specific cleavage. nih.gov

One approach involves altering the amino acid sequence itself. Substituting specific amino acids within the peptide can fine-tune its interaction with the target enzyme, potentially increasing the rate of cleavage and, consequently, the sensitivity of the assay. nih.gov For example, modifications at the scissile bond can significantly impact substrate performance. nih.gov

Methodological Frameworks for Utilizing D Leu Ser Thr Arg P Nitroanilide in Protease Studies

Development and Optimization of Enzyme Activity Assays

The utility of D-Leu-Ser-Thr-Arg p-nitroanilide is fundamentally centered on its application in enzyme activity assays. These assays are designed to be robust, sensitive, and reproducible, providing a cornerstone for various aspects of protease research.

Establishment of Spectrophotometric Assay Protocols

The principle behind the spectrophotometric assay using this compound is the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety. This cleavage releases the chromophore p-nitroaniline, which exhibits a distinct absorbance maximum at approximately 405 nm.

A typical assay protocol involves the following steps:

Reagent Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility. The final concentration of the substrate in the assay mixture is a critical parameter to be optimized.

Assay Buffer: An appropriate buffer is selected to maintain a constant pH throughout the reaction. The choice of buffer depends on the optimal pH for the specific protease being studied.

Enzyme Solution: The protease is diluted to a concentration that results in a linear rate of substrate hydrolysis over a defined period.

Reaction Initiation and Monitoring: The reaction is initiated by adding the enzyme to a pre-warmed mixture of the substrate and buffer. The increase in absorbance at 405 nm is then monitored over time using a spectrophotometer, often a microplate reader for higher throughput.

Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. This rate is then converted to the amount of product formed per unit time using the molar extinction coefficient of p-nitroaniline.

The development of such assays enables the quantitative determination of protease activity and is a prerequisite for further detailed kinetic and inhibition studies.

Parameter Optimization for Enzyme-Mediated Hydrolysis (e.g., pH, Temperature, Ionic Strength)

To ensure the accuracy and reliability of data obtained from enzyme assays, it is crucial to optimize the reaction conditions. The catalytic activity of proteases is highly sensitive to environmental factors such as pH, temperature, and ionic strength.

pH: The pH of the reaction buffer significantly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Determining the optimal pH for the hydrolysis of this compound by a specific protease is essential. This is typically achieved by measuring the enzyme activity across a wide range of pH values. For instance, some proteases exhibit optimal activity in neutral or slightly alkaline conditions.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for the hydrolysis of this compound is determined by performing the assay at various temperatures.

Ionic Strength: The concentration of salts in the assay buffer can affect enzyme activity by influencing protein solubility and the interaction between the enzyme and the substrate. The effect of ionic strength is evaluated by varying the salt concentration in the buffer and measuring the corresponding changes in reaction velocity.

The systematic optimization of these parameters is critical for establishing a standardized assay that yields maximal and reproducible enzyme activity.

Applications in Enzyme Purification and Biochemical Characterization

This compound is an invaluable tool during the process of purifying a specific protease from a complex biological mixture, such as a cell lysate or tissue homogenate. nih.gov Throughout the various purification steps, including chromatography techniques like ion exchange, gel filtration, and affinity chromatography, fractions are collected and assayed for their ability to hydrolyze the substrate. nih.gov This allows researchers to track the enzymatic activity and identify the fractions containing the highest concentration of the target protease, ultimately guiding the purification strategy.

Once a protease has been purified, this compound is used for its biochemical characterization. This includes determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the affinity of the enzyme for this specific substrate. A low Km value suggests a high affinity. These parameters are fundamental to understanding the catalytic efficiency of the enzyme. nih.gov

High-Throughput Screening Approaches for Proteolytic Activity

The chromogenic nature of the this compound assay makes it highly amenable to high-throughput screening (HTS) formats. nih.govplos.org HTS allows for the rapid testing of large libraries of chemical compounds to identify potential inhibitors or activators of a target protease. nih.gov In a typical HTS setup, the assay is performed in multi-well plates (e.g., 96- or 384-well plates), and a robotic system is often used to dispense the reagents. The change in absorbance in each well is measured simultaneously by a microplate reader, enabling the efficient screening of thousands of compounds in a short period. plos.org This approach is particularly valuable in drug discovery programs aimed at identifying new therapeutic agents that target specific proteases. nih.govplos.org

Investigating Protease Regulation through Activation and Inhibition Studies

Understanding how a protease's activity is regulated is crucial for elucidating its biological function. This compound-based assays are instrumental in these investigations.

Activation Studies: Some proteases are synthesized as inactive precursors, known as zymogens, which require proteolytic cleavage or the binding of a cofactor for activation. The activation process can be monitored by measuring the increase in the rate of this compound hydrolysis over time as the zymogen is converted to its active form.

Substrate Specificity Profiling and Structure Activity Relationships of D Leu Ser Thr Arg P Nitroanilide

Identification and Characterization of Target Proteases

Specific Interactions with Coagulation Factors (e.g., Activated Protein C, Factor XIa)

Reactivity with Other Serine Proteases (e.g., Pseudomonas aeruginosa Small Protease, Kallikreins, Trypsin, Chymotrypsin)

D-Leu-Ser-Thr-Arg p-nitroanilide and similar peptide p-nitroanilides are widely used to assay a variety of serine proteases.

Pseudomonas aeruginosa Small Protease (PASP): This secreted serine protease is a significant virulence factor in P. aeruginosa infections. nih.gov Studies have shown that PASP cleaves substrates at arginine or lysine (B10760008) residues, indicating a trypsin-like specificity. nih.gov Therefore, it is expected to show reactivity with this compound. Another major protease from P. aeruginosa, LasB, has also been shown to be a key contributor to the bacterium's virulence. researchgate.net

Kallikreins: Plasma kallikrein is a serine protease involved in the contact activation system of coagulation and inflammation. Chromogenic substrates with arginine at the P1 position are commonly used to measure its activity. nih.gov For example, the substrate N-Bz-Pro-Phe-Arg-pNA has been found to be relatively specific for plasma kallikrein. nih.gov

Trypsin: Trypsin is a well-characterized digestive serine protease that exhibits a strong preference for cleaving peptide bonds C-terminal to arginine or lysine residues. nih.govwikipedia.org Consequently, this compound serves as a classic substrate for assaying trypsin activity. nih.gov

Chymotrypsin (B1334515): In contrast to trypsin, chymotrypsin preferentially cleaves peptide bonds following large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. Therefore, it would be expected to have very low or no activity towards this compound due to the presence of arginine at the P1 position.

Detailed Analysis of Amino Acid Preferences at Cleavage Sites (P1-P4, P1'-P4')

The interaction between a protease and its substrate is defined by the amino acid residues of the substrate that fit into the corresponding subsites of the protease's active site. The residues are denoted as...P4-P3-P2-P1↓P1'-P2'-P3'-P4'..., where the arrow indicates the scissile bond. expasy.orgpeakproteins.com

Role of the P1 Residue (Arginine) in Protease Selectivity

The P1 residue is a primary determinant of specificity for many serine proteases. nih.gov

Arginine as a Specificity Determinant: The presence of a basic residue, typically arginine or lysine, at the P1 position is a hallmark of substrates for trypsin-like proteases. nih.gov This is due to the presence of a negatively charged aspartate residue at the bottom of the S1 subsite of these enzymes, which forms a salt bridge with the positively charged side chain of arginine or lysine. wikipedia.org This interaction anchors the substrate in the correct orientation for catalysis.

Selectivity of Coagulation Factors: Many coagulation proteases, including thrombin and Factor Xa, show a strong preference for arginine at the P1 position. expasy.orgnih.gov This specificity is crucial for their regulatory roles in the highly specific and controlled process of blood clotting.

Bacterial Protease Specificity: The Pseudomonas aeruginosa small protease (PASP) also demonstrates a preference for cleavage at arginine or lysine residues, highlighting a convergent evolutionary strategy for substrate recognition. nih.gov

The following table summarizes the P1 preference for several proteases:

ProteasePreferred P1 Residue(s)
TrypsinArginine, Lysine nih.gov
ThrombinArginine expasy.org
Factor XaArginine expasy.orgnih.gov
Pseudomonas aeruginosa Small ProteaseArginine, Lysine nih.gov
ChymotrypsinPhenylalanine, Tryptophan, Tyrosine

Influence of P4, P3, P2, and P1' Residues (e.g., D-Leucine, Serine, Threonine)

While the P1 residue is critical, the residues at other positions (P4, P3, P2, and P1') also significantly contribute to substrate recognition and cleavage efficiency. researchgate.net

P4 Position (D-Leucine): The use of a D-amino acid at the P4 position, such as D-Leucine in this substrate, can influence substrate conformation and potentially enhance specificity or resistance to non-specific degradation. For some proteases, hydrophobic residues in the P4 position are favorable. For example, thrombin prefers hydrophobic residues at P4. expasy.org

P3 and P2 Positions (Serine, Threonine): The nature of the amino acids at the P2 and P3 positions can modulate the binding affinity and catalytic rate. researchgate.net For instance, in the case of the proprotein convertase Kex2, residues at the P4 and P3 positions can influence cleavage efficiency, especially when the P1 residue is suboptimal. researchgate.net For thrombin, a proline at the P2 position is favorable. expasy.org

P1' Position: The residue at the P1' position, immediately following the cleavage site, can also impact substrate turnover. pnas.org For enteropeptidase, methionine is often found at the P1' position of efficiently cleaved substrates. pnas.org The p-nitroanilide group in the substrate this compound occupies the P1' position and serves as the chromogenic reporter.

Principles of Rational Substrate Design Based on Specificity Data

Understanding the substrate specificity of a protease is fundamental for the rational design of specific substrates and inhibitors. expasy.org

Mimicking Natural Cleavage Sites: A common strategy is to design synthetic substrates that mimic the amino acid sequences of the natural cleavage sites of a target protease. nih.gov By systematically varying the amino acids at the P4 to P1' positions and measuring the kinetic parameters (kcat and KM), one can identify the optimal sequence for a given protease.

Structure-Activity Relationships: Detailed kinetic analysis of a series of related substrates, such as those with substitutions at each position, allows for the elucidation of structure-activity relationships. researchgate.net This information reveals the contribution of each residue to binding and catalysis, guiding the design of more potent and selective substrates. For example, studies on the inhibitor CmPI-II showed that substituting the P1 arginine with alanine (B10760859) abolished trypsin inhibition while maintaining or improving inhibition of other proteases, thus increasing its selectivity. nih.gov

Application in Diagnostics and Research: Rationally designed chromogenic substrates are invaluable tools in clinical diagnostics and research. They enable the development of specific assays to measure the activity of proteases involved in various physiological and pathological processes, such as blood coagulation and microbial infections. nih.gov

Mimicry of Natural Substrate Motifs

The tetrapeptide sequence, Leu-Ser-Thr-Arg, is designed to mimic the recognition sites of certain physiological proteases that cleave C-terminal to an arginine residue. Such proteases, often referred to as trypsin-like serine proteases, play crucial roles in a myriad of biological processes, including blood coagulation, fibrinolysis, and inflammation. nih.govnih.gov

The specificity of these proteases is largely dictated by the amino acid residues at the positions N-terminal to the cleavage site, designated P1, P2, P3, P4, and so on. In this compound, arginine occupies the P1 position, the primary determinant for recognition by trypsin-like enzymes. tufts.edu The S1 binding pocket of these proteases is typically deep and negatively charged to accommodate the positively charged guanidinium (B1211019) group of arginine. nih.gov

While the exact Leu-Ser-Thr-Arg motif is not abundantly found as a cleavage site in common physiological substrates, the individual amino acids and their properties are representative of those found in natural substrates of arginine-specific proteases. For instance, the presence of a hydrophobic residue like Leucine at the P4 position and polar, uncharged residues like Serine and Threonine at the P3 and P2 positions, respectively, is a common feature in the substrates of many serine proteases. wikipedia.orgtechnologynetworks.com The Ser-Thr-Leu motif has been identified as a critical determinant for the internalization of the AT1 angiotensin receptor, highlighting its presence in biologically relevant protein sequences. nih.gov

Furthermore, the broader Leu-Arg-Glu (LRE) motif, which shares the P4 Leucine and P1 Arginine, is found with a significantly higher frequency than expected in the UniProt/Swiss-Prot database and is enriched in proteins of the neuromuscular junction, such as laminin (B1169045) and agrin. nih.gov This suggests that the P4 and P1 residues of the synthetic substrate may mimic key interaction points for certain proteases involved in cell adhesion and signaling.

The cleavage of pro-enzymes to their active forms often involves recognition of specific tetrapeptide sequences. For example, the activation of chymotrypsinogen by trypsin involves cleavage after an arginine residue at position 15, which is preceded by a specific sequence of amino acids. youtube.com The D-Leu-Ser-Thr-Arg sequence is thus a synthetic construct designed to probe the substrate specificity of proteases that recognize such arginine-containing motifs.

A variety of proteases have been shown to cleave after arginine residues in different peptide contexts. For example, trypsin-1 and trypsin-2 cleave the PAR2-based peptide at multiple arginine and lysine sites. nih.gov Cathepsin G also exhibits trypsin-like activity, cleaving after arginine. nih.gov The recently discovered neutrophil serine protease 4 (NSP4) surprisingly shows a preference for cleaving after arginine, despite predictions of elastase-like specificity. nih.gov This highlights the diversity of proteases that could potentially interact with the this compound substrate.

The following table summarizes the positions of the amino acid residues in this compound according to the Schechter and Berger nomenclature for protease substrates. tufts.edu

PositionAmino AcidSide Chain Property
P4D-LeucineHydrophobic, Aliphatic
P3SerinePolar, Uncharged
P2ThreoninePolar, Uncharged
P1ArgininePositively Charged, Basic

Strategies for Enhancing Substrate Selectivity and Catalytic Efficiency

Improving the selectivity and catalytic efficiency of peptide substrates is a key objective in the development of diagnostic and research tools. Several strategies can be employed to achieve this, with a significant focus on modifying the peptide sequence and incorporating non-standard amino acids.

One of the most effective strategies is the introduction of D-amino acids . tufts.edunih.gov Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are inherently chiral and optimized for L-amino acid substrates. tufts.edu The presence of D-Leucine at the P4 position of the title compound not only enhances its stability but can also influence its interaction with the S4 binding pocket of the target protease. nih.govnih.gov While most proteases show a strong preference for L-amino acids, some may tolerate or even exhibit altered specificity with D-amino acids at certain positions. nih.gov This can be exploited to design substrates that are selectively cleaved by a specific protease while being resistant to others. The use of D-amino acids can dramatically increase the potency of bioactive peptides. nih.gov

Another powerful approach is the use of unnatural amino acids . These can be incorporated into peptide libraries to explore a wider chemical space and identify highly selective substrates. nih.gov By moving beyond the 20 proteinogenic amino acids, it is possible to design peptides with unique side chains that can form specific interactions with the active site of a target protease, which are not possible with natural amino acids. This can lead to a significant increase in both selectivity and catalytic efficiency. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the rational design of improved substrates. creative-peptides.com These studies involve systematically modifying the peptide sequence, for instance, through point mutations, truncation, or the introduction of non-natural amino acids, and evaluating the impact of these changes on kinetic parameters such as Km and kcat. nih.gov For example, altering the residues at the P2, P3, and P4 positions can fine-tune the substrate's affinity and turnover rate for a particular enzyme.

Combinatorial library approaches , such as phage display and positional scanning synthetic combinatorial libraries (PS-SCL), are high-throughput methods used to screen vast numbers of peptide sequences to identify optimal substrates for a given protease. These techniques allow for the rapid identification of consensus sequences and the elucidation of specific preferences at each subsite of the protease's active site.

The following table outlines various strategies to enhance the selectivity and catalytic efficiency of peptide substrates, along with their expected outcomes.

StrategyDescriptionExpected Outcome
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-enantiomers. tufts.edunih.govIncreased proteolytic stability, altered selectivity profile. tufts.edunih.gov
Unnatural Amino Acid Incorporation Introducing amino acids with side chains not found in natural proteins. nih.govEnhanced selectivity and catalytic efficiency through novel interactions with the active site. nih.gov
Structure-Activity Relationship (SAR) Analysis Systematic modification of the peptide sequence to determine the contribution of each residue to binding and catalysis. creative-peptides.comRational design of substrates with optimized kinetic properties. creative-peptides.comnih.gov
Combinatorial Library Screening High-throughput screening of large peptide libraries (e.g., phage display) to identify optimal cleavage sequences.Discovery of highly specific and efficient substrate sequences.
Modification of the P1 Residue While Arg is key for trypsin-like proteases, subtle modifications or replacement with non-canonical basic residues can alter selectivity among different enzymes.Fine-tuning of selectivity for specific proteases within a family.

By employing these strategies, researchers can develop highly specific and efficient chromogenic substrates like this compound for the detailed study of individual proteases and their roles in health and disease.

Comparative Methodologies: D Leu Ser Thr Arg P Nitroanilide Vs. Alternative Probes

Comparative Analysis with Other Chromogenic p-nitroanilide Substrates

Chromogenic substrates are compounds that generate a colored product upon enzymatic cleavage, and those based on p-nitroanilide release the yellow chromophore p-nitroaniline, which can be measured spectrophotometrically at 405 nm. haemochrom.deoup.com The design of these synthetic substrates often involves mimicking the amino acid sequence of the natural protein target at the cleavage site to confer selectivity for a specific enzyme. haemochrom.de

The sensitivity and specificity of chromogenic pNA substrates are critical determinants of their utility. Specificity refers to an enzyme's ability to selectively cleave a particular substrate, while sensitivity relates to the concentration at which this cleavage can be reliably detected. haemochrom.de While some enzymes are highly specific, many proteases can cleave a variety of substrates at different rates. haemochrom.de

The specificity of chromogenic substrates is largely dictated by the peptide sequence. For instance, substrates like S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) are sensitive to Factor Xa but not to thrombin, whereas S-2238 (H-D-Phe-Pip-Arg-pNA) is sensitive to thrombin but not Factor Xa. nih.gov Another example, S-2251 (H-D-Val-Leu-Lys-pNA), is relatively specific for plasmin and is resistant to cleavage by thrombin and Factor Xa. nih.gov The development of such specific substrates allows for the measurement of a single enzyme's activity within a complex mixture like plasma. oup.com

The sensitivity of these assays can be high, with some methods able to detect nanogram amounts of an activator enzyme. nih.gov However, the inherent spectroscopic properties of the pNA chromophore can limit the ultimate sensitivity compared to other detection methods like fluorescence. thermofisher.com

Table 1: Comparative Specificity of Various Chromogenic p-nitroanilide Substrates

SubstratePrimary Target Enzyme(s)Key Resistance
D-Leu-Ser-Thr-Arg p-nitroanilideInformation not available in provided search resultsInformation not available
S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA)Factor Xa nih.govThrombin nih.gov
S-2238 (H-D-Phe-Pip-Arg-pNA)Thrombin nih.govFactor Xa nih.gov
S-2251 (H-D-Val-Leu-Lys-pNA)Plasmin nih.govThrombin, Factor Xa nih.gov
Chromozym PK (N-Bz-Pro-Phe-Arg-pNA)Plasma kallikrein nih.gov
N-(p-Tosyl)-Gly-Pro-Lys p-nitroanilideLysyl endopeptidase (e.g., Protease IV) researchgate.net
H-D-valyl-leucyl-lysine-p-nitroanilinePlasmin nih.gov
β-Ala-Gly-Arg p-nitroanilideThrombin (slow cleavage) sigmaaldrich.com

This table is populated with data from the provided search results. The specificity of this compound was not detailed in the search results.

The interaction between a protease and its substrate is profoundly influenced by the primary amino acid sequence of the peptide adjacent to the scissile bond. oup.comnih.gov Researchers can engineer substrate sequences to enhance both the potency and sensitivity for a target protease. nih.gov This is often achieved by creating and screening positional scanning libraries of peptide substrates to identify the optimal sequence. nih.gov

The amino acid residues at various positions relative to the cleavage site (denoted as P1, P2, P3, etc., moving away from the cleavage site towards the N-terminus) play a crucial role in substrate recognition and binding. nih.gov For many serine proteases, the nature of the amino acid at the P1 position (the residue on the N-terminal side of the cleaved bond) is a key determinant of specificity. oup.com For example, many coagulation factors preferentially cleave bonds where arginine or lysine (B10760008) is in the P1 position. oup.com

Computational modeling and structural analysis of protease-peptide complexes help to elucidate the role of individual amino acid residues in binding. These studies reveal that residues at positions like P1 and P1' (on the C-terminal side of the cleavage) are often buried in the enzyme's active site, forming critical hydrogen bonds and non-bonded contacts. nih.gov The flexibility of the peptide substrate is also a key factor, as it can adopt different conformations upon binding, which affects the likelihood of cleavage. nih.gov

Comparison with Fluorogenic Peptide Substrates

Fluorogenic substrates represent a significant advancement in protease detection, offering several advantages over their chromogenic counterparts. scbt.com These substrates are designed to release a fluorescent signal upon enzymatic cleavage, which can be detected with high sensitivity. scbt.comsinica.edu.tw

The primary distinction between chromogenic and fluorogenic assays lies in their detection modality and resulting sensitivity. Chromogenic assays rely on measuring changes in absorbance, while fluorogenic assays measure the emission of light from a fluorophore. haemochrom.dethermofisher.com Fluorogenic substrates often provide substantially greater sensitivity, with some assays capable of detecting proteases at femtomolar concentrations. acs.org This increased sensitivity is due to the inherently lower background and higher signal amplification associated with fluorescence detection. thermofisher.com

Fluorogenic substrates come in various designs. Some consist of a peptide sequence linked to a fluorophore like aminomethylcoumarin (AMC), which becomes fluorescent upon cleavage. nih.govresearchgate.net Others utilize a fluorophore and a quencher molecule at opposite ends of the peptide; cleavage separates the pair, leading to an increase in fluorescence. nih.govrndsystems.com This design is often referred to as FRET (Förster Resonance Energy Transfer).

The enhanced sensitivity of fluorogenic assays has made them suitable for high-throughput screening and for measuring enzyme activity in complex biological samples where the target enzyme may be present in very low amounts. scbt.comthermofisher.com In some cases, fluorogenic assays are reported to be over 100 times more sensitive than traditional chromogenic assays. thermofisher.com

Table 2: Comparison of Chromogenic and Fluorogenic Substrate Characteristics

FeatureChromogenic p-nitroanilide SubstratesFluorogenic Peptide Substrates
Detection Principle Absorbance of colored product (p-nitroaniline) haemochrom.deFluorescence of released fluorophore scbt.com
Typical Wavelength 405 nm haemochrom.deVaries with fluorophore (e.g., ~502/528 nm Ex/Em) thermofisher.com
Relative Sensitivity Lower thermofisher.comHigher, often >100x more sensitive thermofisher.comacs.org
Detection Limit Nanogram range nih.govCan reach femtomolar (fM) range acs.org
Common Reporter Groups p-nitroaniline (pNA) haemochrom.deAminomethylcoumarin (AMC), Aminofluorocoumarin (AFC), Rhodamine 110 thermofisher.comnih.gov
Assay Format Spectrophotometric, plate reader researchgate.netFluorometric, plate reader, microscopy sinica.edu.twthermofisher.com

Chromogenic and fluorogenic substrates, while having overlapping applications, also serve complementary roles in protease research. Chromogenic assays, with their straightforward protocols and use of standard spectrophotometers, remain valuable for routine enzyme activity measurements, particularly when the target enzyme is abundant. oup.comnih.gov They are frequently employed in clinical diagnostic assays for coagulation factors and fibrinolytic enzymes. oup.comnih.gov

Fluorogenic substrates, with their superior sensitivity, are indispensable for applications demanding the detection of low-level enzymatic activity. thermofisher.com This includes high-throughput screening for enzyme inhibitors, studying protease activity in live cells and tissues, and developing highly sensitive diagnostic tests. nih.govscbt.com The ability to use fluorogenic substrates in live-cell imaging allows for the real-time visualization of proteolytic activity within its biological context, providing insights that are not achievable with assays on cell lysates or purified enzymes. nih.gov

Furthermore, the versatility of fluorophore chemistry allows for the development of substrates with a wide range of spectral properties, enabling multiplexed assays where the activities of several proteases can be monitored simultaneously using substrates with distinct fluorescent signals. thermofisher.com Therefore, the choice between a chromogenic and a fluorogenic substrate is often dictated by the specific requirements of the experiment, including the required sensitivity, the sample type, and the desired throughput.

Emerging Research Avenues and Future Perspectives

Design and Development of Protease Inhibitors based on Substrate Interactions

The interaction between a protease and its substrate is a fundamental starting point for the rational design of potent and selective inhibitors. nih.gov The specific sequence of D-Leu-Ser-Thr-Arg provides a blueprint of the molecular recognition requirements for its target proteases. By understanding how this peptide fits into the enzyme's active site, researchers can design small molecules or modified peptides that bind with higher affinity and block the enzyme's catalytic function. acs.orgnih.gov

One successful strategy involves using the substrate's peptide sequence as a scaffold. mdpi.com Modifications can be introduced to this scaffold, such as replacing the scissile bond with a non-hydrolyzable mimic or incorporating electrophilic "warheads" that form a covalent bond with the active site's catalytic residues. biorxiv.org The goal is to convert a molecule that is recognized and cleaved by the enzyme into one that is recognized but binds tightly and irreversibly, thus inhibiting it. biorxiv.org

Furthermore, comprehensive profiling of protease substrate specificity, often using libraries of peptide substrates, provides a wealth of data that can inform inhibitor design. acs.orgnih.govbiorxiv.org This information helps in identifying key amino acid residues that are critical for binding and specificity. For instance, while D-Leu-Ser-Thr-Arg is a specific sequence, understanding the tolerance for substitutions at each position allows for the development of inhibitors with improved properties, such as enhanced selectivity for a target protease over closely related enzymes. nih.gov This is a significant challenge as many proteases share similar catalytic mechanisms and substrate specificities. nih.gov The knowledge gained from how D-Leu-Ser-Thr-Arg and similar peptides interact with their target enzymes is crucial for overcoming these hurdles and developing next-generation protease inhibitors for therapeutic use. nih.gov

Strategy Description Key Objective
Substrate-Based Scaffolding Using the amino acid sequence of a known substrate, like D-Leu-Ser-Thr-Arg, as a template for inhibitor design. mdpi.comTo create a molecule that mimics the substrate's binding but is not cleaved, effectively blocking the enzyme's active site.
Warhead Incorporation Attaching a reactive chemical group (electrophilic warhead) to the substrate-mimicking peptide. biorxiv.orgTo form a stable, often covalent, bond with the catalytic residues of the protease, leading to irreversible inhibition.
Specificity Profiling Analyzing the cleavage of a large library of diverse peptide substrates to map the enzyme's preferences at each amino acid position. acs.orgbiorxiv.orgTo identify unique sequence motifs that can be exploited to design highly selective inhibitors that target only the desired protease. nih.gov

Integration with Advanced Analytical Techniques for Mechanistic Insights

The study of enzyme kinetics and mechanisms is greatly enhanced by the use of chromogenic substrates like D-Leu-Ser-Thr-Arg p-nitroanilide in conjunction with advanced analytical methods. nih.gov The release of the p-nitroanilide group upon enzymatic cleavage results in a colored product that can be readily quantified using UV-Vis spectroscopy, providing a continuous, real-time measure of enzyme activity. numberanalytics.comdcfinechemicals.comdiapharma.com

Modern enzyme kinetics has moved beyond simple endpoint assays. Techniques such as stopped-flow and quenched-flow spectroscopy allow researchers to study the pre-steady-state phase of enzymatic reactions. numberanalytics.com By rapidly mixing the enzyme and the this compound substrate, these methods can monitor the reaction on a millisecond timescale. numberanalytics.com This provides detailed information about the rates of substrate binding, product release, and conformational changes within the enzyme during a single catalytic turnover. numberanalytics.com

The data obtained from these sophisticated experiments, such as spectrophotometric progress curves, can be fitted to complex kinetic models using nonlinear regression analysis. nih.govnumberanalytics.com This allows for the precise determination of key kinetic parameters. Furthermore, the use of a chromogenic substrate can aid in analyzing the effects of inhibitors on the enzyme's activity, helping to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov The integration of a well-defined substrate like this compound with these powerful analytical tools provides deep mechanistic insights into how proteases function and how they can be effectively modulated.

Analytical Technique Principle Insight Gained with this compound
UV-Vis Spectroscopy Measures the absorption of light by the chromophore (p-nitroanilide) released upon substrate cleavage. numberanalytics.comdcfinechemicals.comContinuous, real-time monitoring of enzyme velocity under various conditions (e.g., different substrate or inhibitor concentrations).
Stopped-Flow Spectroscopy Reactants (enzyme and substrate) are rapidly mixed, and the reaction is monitored spectrophotometrically over very short time scales (milliseconds). numberanalytics.comElucidation of pre-steady-state kinetics, including the rates of individual steps in the catalytic cycle.
Quenched-Flow Analysis The reaction is stopped (quenched) at specific time points, and the product concentration is measured. numberanalytics.comDetermination of reaction intermediates and the rates of their formation and decay.
Numerical Data Fitting Spectrophotometric progress curves are analyzed using mathematical models of enzyme kinetics. nih.govAccurate calculation of kinetic constants (Km, kcat) and inhibition constants (Ki).

Potential for Biotechnological and Research-Oriented Diagnostic Applications

Chromogenic substrates, including the specific peptide this compound, are foundational tools in various biotechnological and diagnostic applications. dcfinechemicals.comnih.gov Their utility stems from the simplicity and sensitivity of colorimetric detection, which can be adapted to high-throughput formats like microtiter plates. nih.gov

In biotechnology, this substrate can be used for quality control during the production of recombinant proteases, ensuring the enzymatic activity of the final product. It is also valuable in fundamental research for screening large chemical libraries to identify new protease inhibitors. biorxiv.org The straightforward nature of the assay makes it ideal for initial high-throughput screening before more complex secondary assays are employed.

For research-oriented diagnostics, chromogenic substrates have been instrumental in developing assays for components of complex biological systems, such as the coagulation cascade. diapharma.comnih.gov Assays based on the cleavage of specific peptide substrates can measure the activity of various proteases, their zymogen precursors, or the levels of endogenous inhibitors in biological fluids like blood plasma. nih.gov For example, a change in the rate of cleavage of a specific substrate could indicate a disease state characterized by aberrant protease activity. These assays serve as powerful tools in clinical chemistry and hematology for studying various pathological conditions. nih.gov

Application Area Specific Use of this compound (or similar substrates) Significance
Biotechnology Quality control of enzyme preparations; High-throughput screening for novel protease inhibitors. biorxiv.orgdcfinechemicals.comEnsures product consistency and accelerates the early stages of drug discovery.
Clinical Research Development of assays to measure protease activity in biological samples (e.g., blood, body fluids). nih.govProvides tools to study the role of proteases in various diseases and to diagnose coagulation disorders. nih.gov
Microbiology Used in specialized culture media to identify microorganisms based on their specific protease activity. dcfinechemicals.comAllows for the rapid detection and identification of certain bacteria or fungi.
Endotoxin Testing Substrates for Limulus amebocyte lysate (LAL) test, which is based on a protease cascade. nih.govEssential for quality control of pharmaceuticals and medical devices to ensure they are free from bacterial endotoxins. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design control experiments when using D-Leu-Ser-Thr-Arg p-nitroanilide as a substrate in enzymatic assays?

  • Methodological Answer : Include negative controls (e.g., omitting the enzyme or using heat-inactivated enzyme) to confirm substrate stability and rule out non-enzymatic hydrolysis. Positive controls should utilize a well-characterized enzyme-substrate pair (e.g., thrombin with β-Ala-Gly-Arg p-nitroanilide) to validate assay conditions. Monitor absorbance at 405–410 nm for p-nitroaniline release, ensuring linear kinetics within the measurement window .

Q. What factors influence the selection of buffer pH and temperature for assays involving this compound?

  • Methodological Answer : Optimize pH based on the enzyme’s activity profile (e.g., pH 7.5 for cathepsin G or trypsin-like proteases). Temperature should align with physiological relevance (e.g., 37°C for mammalian enzymes). Pre-incubate substrate and enzyme separately to stabilize reaction conditions before mixing. Validate using kinetic assays to ensure activity falls within the linear range .

Q. How can researchers confirm the specificity of this compound for a target enzyme?

  • Methodological Answer : Perform inhibition assays with selective inhibitors (e.g., PMSF for serine proteases) or competitive substrates. Compare hydrolysis rates with structurally similar substrates (e.g., Leu-pNA or Arg-pNA derivatives) to rule out cross-reactivity. Use purified enzymes to avoid interference from contaminating proteases .

Advanced Research Questions

Q. How can contradictory hydrolysis rates of this compound across studies be resolved?

  • Methodological Answer : Investigate variables such as enzyme purity (≥95% recommended), substrate batch variability (check p-nitroaniline contamination ≤0.5%), and effector molecules (e.g., Zn²⁺ or Pb²⁺ may modulate activity). Replicate experiments under standardized conditions (pH, temperature, and buffer composition) and report kinetic parameters (e.g., Km and kcat) for cross-study comparisons .

Q. What strategies are effective for resolving non-linear kinetics in assays using this compound?

  • Methodological Answer : Ensure substrate concentrations are below the enzyme’s Km (e.g., 0.106 mM for related p-nitroanilide substrates) to avoid saturation. Pre-treat substrates to remove free p-nitroaniline via dialysis or filtration. Use initial rate measurements within the first 10% of the reaction to maintain linearity .

Q. How can researchers distinguish between multiple enzymes hydrolyzing this compound in complex biological samples?

  • Methodological Answer : Employ chromatographic separation (e.g., ion-exchange or affinity chromatography) followed by activity assays on fractions. Use selective inhibitors (e.g., p-hydroxymercuribenzoate for SH-dependent enzymes) or effector molecules (e.g., Zn²⁺ activation for metalloproteases). Isoelectric focusing (IEF) can further resolve isoforms based on pI differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.